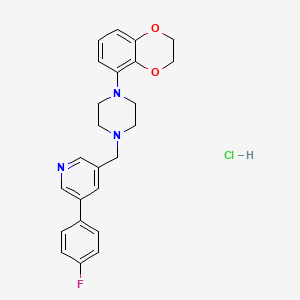
Akuammicine methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akuammicine methiodide is a biochemical compound derived from akuammicine, a monoterpene indole alkaloid. Akuammicine is found in plants of the Apocynaceae family, such as Picralima nitida and Catharanthus roseus . This compound is primarily used for research purposes and is not intended for human consumption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of akuammicine involves several steps, starting from indoles. The chirality of carbon 13 is ensured by using chiral high-performance liquid chromatography columns technology. The two rings of akuammicine are generated by the Diels-Alder reaction and Heck reaction . For akuammicine methiodide, the methiodide salt is formed by reacting akuammicine with methyl iodide under appropriate conditions .
Industrial Production Methods
the general approach involves the extraction of akuammicine from natural sources, followed by its conversion to the methiodide salt using standard chemical synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
Akuammicine methiodide undergoes various chemical reactions, including:
Oxidation: Akuammicine can be oxidized to form akuammicine-N-oxide.
Reduction: Reduction reactions can convert this compound back to akuammicine.
Substitution: The methiodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Akuammicine-N-oxide.
Reduction: Akuammicine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Akuammicine methiodide has several scientific research applications, including:
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactions.
Biology: Investigated for its potential effects on glucose uptake and opioid receptor activity.
Medicine: Studied for its potential therapeutic effects, including analgesic and antimalarial properties.
Industry: Utilized in the development of new synthetic methodologies and as a reference compound in analytical chemistry.
Mecanismo De Acción
Akuammicine methiodide exerts its effects primarily through its interaction with opioid receptors. It acts as an agonist at the mu and kappa opioid receptors, which are involved in pain modulation and other physiological processes . The compound’s molecular targets include these receptors, and its pathways involve the activation of G-protein coupled receptor signaling cascades.
Comparación Con Compuestos Similares
Akuammicine methiodide is unique among indole alkaloids due to its specific structure and receptor activity. Similar compounds include:
Akuammicine: The parent compound, which shares similar biological activities but lacks the methiodide group.
Akuammicine-N-oxide: An oxidized derivative with distinct chemical properties.
Echitamidine: Another indole alkaloid with similar pharmacological activities.
This compound’s uniqueness lies in its methiodide group, which can influence its solubility, reactivity, and biological activity compared to its parent compound and other derivatives.
Propiedades
Número CAS |
5307-23-3 |
|---|---|
Fórmula molecular |
C21H25IN2O2 |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
methyl (1R,11S,12E,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate;iodide |
InChI |
InChI=1S/C21H24N2O2.HI/c1-4-13-12-23(2)10-9-21-15-7-5-6-8-16(15)22-19(21)18(20(24)25-3)14(13)11-17(21)23;/h4-8,14,17H,9-12H2,1-3H3;1H/b13-4-;/t14-,17-,21+,23?;/m0./s1 |
Clave InChI |
NDLAPUVJJLEQBQ-VKCYNNHXSA-N |
SMILES |
C/C=C1C[N@+]2(C)CC[C@@]34[C@@H]2C[C@@H]/1C(C(OC)=O)=C3Nc5ccccc54.[I-] |
SMILES isomérico |
C/C=C\1/C[N+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-] |
SMILES canónico |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Akuammicine methiodide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride](/img/structure/B605188.png)






![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)
